N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is an organic compound that features a furan ring and a quinoline ring connected through a sulfanylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves the reaction of furan-2-ylmethanethiol with 2-chloroquinoline under basic conditions to form the intermediate, which is then reacted with acetamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The sulfanyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Preliminary studies suggest it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with various molecular targets. The furan and quinoline rings can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanylacetamide linkage may also play a role in binding to specific proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide: Similar structure but different functional groups.
2-(quinolin-2-ylsulfanyl)acetamide: Lacks the furan ring.
N-(quinolin-2-ylmethyl)-2-(furan-2-ylsulfanyl)acetamide: Different connectivity of the furan and quinoline rings.
Uniqueness
N-[(furan-2-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its combination of furan and quinoline rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-13-5-3-9-20-13)11-21-16-8-7-12-4-1-2-6-14(12)18-16/h1-9H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIRPYBYNNACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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